molecular formula C5H11BO2 B13557201 (3-Methylbut-1-en-2-yl)boronic acid

(3-Methylbut-1-en-2-yl)boronic acid

Cat. No.: B13557201
M. Wt: 113.95 g/mol
InChI Key: JRZZKVFQEVBJFM-UHFFFAOYSA-N
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Description

(3-Methylbut-1-en-2-yl)boronic acid is an organoboron compound that has gained attention in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a 3-methylbut-1-en-2-yl moiety, making it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbut-1-en-2-yl)boronic acid typically involves the borylation of the corresponding alkene. One common method is the hydroboration of 3-methylbut-1-en-2-yl with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the borylation process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions

(3-Methylbut-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions often involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions include boronic esters, alcohols, and various substituted organic compounds, depending on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of (3-Methylbut-1-en-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the inhibition of enzymes that contain serine or threonine residues in their active sites. The compound can interact with these residues, leading to the formation of stable enzyme-inhibitor complexes, thereby modulating the enzyme’s activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H11BO2

Molecular Weight

113.95 g/mol

IUPAC Name

3-methylbut-1-en-2-ylboronic acid

InChI

InChI=1S/C5H11BO2/c1-4(2)5(3)6(7)8/h4,7-8H,3H2,1-2H3

InChI Key

JRZZKVFQEVBJFM-UHFFFAOYSA-N

Canonical SMILES

B(C(=C)C(C)C)(O)O

Origin of Product

United States

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